Phosphorus oxychloride
Description
Significance of Phosphorus Oxychloride as a Versatile Chemical Reagent
This compound's utility stems from its reactive phosphorus-chlorine bonds and the phosphoryl group. This structure allows it to participate in a wide range of reactions, acting as a powerful dehydrating agent, a chlorinating agent, and a phosphorylating agent. quora.comrsc.org Its versatility is demonstrated in its use for the synthesis of esters, amides, and various heterocyclic compounds. rsc.org Furthermore, it is a key reagent in several named reactions, most notably the Vilsmeier-Haack and Bischler-Napieralski reactions, which are fundamental for the introduction of formyl groups and the synthesis of isoquinoline (B145761) derivatives, respectively. wikipedia.orgwikipedia.org
Evolution of Academic Research on this compound Applications
First reported in 1847 by French chemist Adolphe Wurtz, this compound's synthetic applications have evolved significantly over the decades. wikipedia.org Initially, its use was primarily focused on fundamental transformations such as chlorinations and dehydrations. Over time, its role expanded to more complex synthetic strategies. The development of the Vilsmeier-Haack reaction in the 1920s and the Bischler-Napieralski reaction in the 1890s marked significant milestones, showcasing its ability to facilitate carbon-carbon and carbon-nitrogen bond formations. wikipedia.orgwikipedia.orgjk-sci.com In recent years, research has focused on developing milder and more selective reaction conditions, as well as expanding its use in the synthesis of functional materials and complex natural products. researchgate.netnumberanalytics.com
Scope and Recent Advancements in this compound Chemistry
The scope of this compound's applications continues to broaden. It is indispensable in the industrial production of phosphate (B84403) esters, which serve as flame retardants, plasticizers, and hydraulic fluids. wikipedia.orgtaylorandfrancis.com In the realm of fine chemical synthesis, recent advancements have focused on enhancing the efficiency and selectivity of POCl₃-mediated reactions. This includes the development of one-pot procedures and the use of POCl₃ in combination with other reagents to achieve transformations that are otherwise difficult to accomplish. rsc.orgresearchgate.net Research is also exploring its use in phosphorus-based catalysis and the synthesis of novel organophosphorus compounds with unique biological and material properties. acs.orgrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phosphoryl trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl3OP/c1-5(2,3)4 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXFXVLFKHQFAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=P(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3OP, POCl3 | |
| Record name | PHOSPHORUS OXYCHLORIDE | |
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| Record name | phosphoryl chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Phosphoryl_chloride | |
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| Record name | Phosphorus oxychloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Phosphorus_oxychloride | |
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DSSTOX Substance ID |
DTXSID5029710 | |
| Record name | Phosphoric trichloride | |
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Molecular Weight |
153.33 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phosphorus oxychloride appears as a colorless fuming liquid with a pungent odor. Density 14.0 lb / gal. Very toxic by inhalation and corrosive to metals and tissue. Used in gasoline additives and hydraulic fluids., Liquid, Clear, colorless to yellow, oily liquid with a pungent & musty odor. [Note: A solid below 34 degrees F.]; [NIOSH], BROWN FUMING LIQUID WITH PUNGENT ODOUR., Clear, colorless to yellow, oily liquid with a pungent & musty odor. [Note: A solid below 34 °F.] | |
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| Record name | Phosphoric trichloride | |
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| Record name | Phosphorus oxychloride | |
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Boiling Point |
223 °F at 760 mmHg (EPA, 1998), 105.8 °C, 222 °F | |
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| Record name | Phosphorus oxychloride | |
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Flash Point |
Not Flammable (EPA, 1998) | |
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Solubility |
Decomposes (NIOSH, 2023), Reacts with water, Solubility in water: reaction, Decomposes | |
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Density |
1.645 at 77 °F (EPA, 1998) - Denser than water; will sink, Specific gravity: 1.645 at 25 °C/4 °C, Relative density (water = 1): 1.645, (77 °F): 1.65 | |
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Vapor Density |
5.3 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.3 (Air = 1), Relative vapor density (air = 1): 5.3 | |
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Vapor Pressure |
40 mmHg at 81.14 °F (EPA, 1998), 40 mm Hg at 27.3 °C, Vapor pressure, kPa at 27.3 °C: 5.3, (81 °F): 40 mmHg | |
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Color/Form |
Clear, colorless to yellow, oily liquid [Note: A solid below 34 degrees F]., Mobile, fuming liquid | |
CAS No. |
10025-87-3 | |
| Record name | PHOSPHORUS OXYCHLORIDE | |
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| Record name | PHOSPHORUS OXYCHLORIDE | |
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| Record name | Phosphoryl chloride | |
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Melting Point |
34.2 °F (EPA, 1998), 1.25 °C, 1 - 1.5 °C, 34 °F | |
| Record name | PHOSPHORUS OXYCHLORIDE | |
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| Record name | PHOSPHORUS OXYCHLORIDE | |
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| Record name | Phosphoryl chloride | |
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| Record name | PHOSPHORUS OXYCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Phosphorus oxychloride | |
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Advanced Synthetic Methodologies and Process Optimization for Phosphorus Oxychloride
Industrial Synthesis Pathways and Mechanistic Considerations
The large-scale production of phosphorus oxychloride is dominated by two primary methods: the direct oxidation of phosphorus trichloride (B1173362) and the reaction between phosphorus pentoxide and phosphorus pentachloride. rsc.org
Oxidation of Phosphorus Trichloride with Oxygen
2 PCl₃ + O₂ → 2 POCl₃ byjus.com
This reaction is typically carried out by bubbling a finely divided stream of oxygen through liquid phosphorus trichloride. nih.gov The process is a free-radical chain reaction, and its rate can be influenced by the presence of impurities. rsc.org Traces of metals like copper and cobalt, or sulfur compounds, can decrease the reaction rate. nih.gov Conversely, the presence of orthophosphoric acid can have a catalytic effect. nih.gov
To manage the exothermic nature of the reaction and prevent large temperature increases, industrial processes often employ a multi-stage approach. google.comnih.gov For instance, phosphorus trichloride and oxygen can be passed concurrently through a packed, water-cooled stainless steel column. nih.gov The initial product, with a freezing point around 0.9 °C, is then transferred to a second column for further treatment with oxygen to ensure complete conversion. nih.gov The final raw this compound is purified by fractional distillation to achieve a commercial grade of approximately 99.5% purity. rsc.orgnih.gov
The mechanism of this oxidation is complex and involves radical intermediates. The reaction is believed to be a competing side reaction to the chlorophosphonation of hydrocarbons when they are present. acs.org Kinetic studies suggest that the reaction rate can be diffusion-controlled at higher concentrations of phosphorus trichloride. acs.org
Reaction of Phosphorus Pentoxide with Phosphorus Pentachloride
Another significant industrial route to this compound involves the reaction of phosphorus pentoxide (P₄O₁₀) with phosphorus pentachloride (PCl₅). rsc.orgbyjus.com This method is also capable of producing a high yield of this compound.
The balanced chemical equation for this reaction is:
P₄O₁₀ + 6 PCl₅ → 10 POCl₃ byjus.com
A key consideration in this process is the handling of phosphorus pentachloride, which is a corrosive solid. google.com To circumvent this, industrial processes often generate PCl₅ in situ by chlorinating a mixture of phosphorus trichloride and phosphorus pentoxide. rsc.orgwikipedia.org This approach is part of a continuous process where phosphorus and an oxygen-donating material (like air) are introduced into a reaction vessel with phosphorus trichloride to form phosphorus pentoxide. google.com This mixture is then reacted with chlorine in a second reactor to produce this compound. google.com
This reaction can be vigorous, and using an excess of this compound as a moderator is often necessary to control the reaction rate. google.com
Synthesis from Tricalcium Phosphate (B84403)
This compound can also be synthesized from tricalcium phosphate (Ca₃(PO₄)₂), a primary component of phosphate rock. wikipedia.orgresearchgate.net This method involves the reduction of tricalcium phosphate with carbon in the presence of chlorine gas at high temperatures. wikipedia.orggoogle.com
The reaction is as follows:
Ca₃(PO₄)₂ + 6 C + 6 Cl₂ → 3 CaCl₂ + 6 CO + 2 POCl₃ wikipedia.org
While this method utilizes an abundant raw material, a significant drawback is the formation of calcium chloride (CaCl₂) as a by-product, which represents a loss of chlorine and has limited economic value. google.com The process is conducted at elevated temperatures, typically between 300 and 700 °C, often using impregnated charcoal to facilitate the reaction. google.com The reaction is rapid, completing within seconds when the reactant gases are passed through the heated charcoal with sufficient velocity. google.com
Alternative and Emerging Synthesis Approaches
Beyond the major industrial pathways, several alternative methods for synthesizing this compound have been developed, offering different advantages and applications.
Oxidation of Phosphorus Trichloride with Potassium Chlorate (B79027)
An alternative to using gaseous oxygen for the oxidation of phosphorus trichloride is the use of a solid oxidizing agent like potassium chlorate (KClO₃). wikipedia.orgbyjus.com This method is a well-known and convenient laboratory-scale preparation. rsc.orgprepchem.com
The reaction proceeds according to the following equation:
3 PCl₃ + KClO₃ → 3 POCl₃ + KCl wikipedia.org
The reaction is typically performed by slowly adding phosphorus trichloride to finely powdered potassium chlorate. prepchem.comsciencemadness.org The reaction can be initiated by gentle warming if it does not start spontaneously. sciencemadness.org Upon completion, the this compound is separated from the solid potassium chloride by-product via distillation. prepchem.com Further purification can be achieved by re-distillation. sciencemadness.org
Reaction of Phosphorus Pentachloride with Boric Acid or Oxalic Acid
This compound can also be synthesized by reacting phosphorus pentachloride with either boric acid (B(OH)₃) or oxalic acid ((COOH)₂). rsc.orgwikipedia.org These reagents serve as a source of oxygen for the conversion of PCl₅ to POCl₃.
The reactions are as follows:
3 PCl₅ + 2 B(OH)₃ → 3 POCl₃ + B₂O₃ + 6 HCl wikipedia.org
PCl₅ + (COOH)₂ → POCl₃ + CO + CO₂ + 2 HCl wikipedia.org
These reactions provide an alternative to using phosphorus pentoxide. sciencemadness.org In the case of oxalic acid, the reaction is often carried out in the presence of this compound as a solvent, and the oxalyl chloride formed can be distilled off during the reaction. google.comgoogle.com A patent describes achieving a 73% yield of oxalyl chloride (a co-product in this context) based on oxalic acid when the reaction is carried out in the presence of triethylamine. guidechem.com
Interactive Data Table: Comparison of Synthesis Methods
| Synthesis Method | Reactants | Key Products | Reaction Conditions | Advantages | Disadvantages |
| Oxidation of PCl₃ with O₂ | Phosphorus Trichloride, Oxygen | This compound | Elevated temperature, often with a catalyst | High yield, high purity, no by-products | Requires careful temperature control, sensitive to impurities |
| P₄O₁₀ + PCl₅ Reaction | Phosphorus Pentoxide, Phosphorus Pentachloride | This compound | Can be vigorous, often requires a moderator | High yield | PCl₅ is a corrosive solid, reaction can be violent |
| From Tricalcium Phosphate | Tricalcium Phosphate, Carbon, Chlorine | This compound, Calcium Chloride, Carbon Monoxide | High temperature (300-700 °C) | Utilizes abundant raw material | Formation of low-value by-product (CaCl₂), wasteful of chlorine |
| Oxidation of PCl₃ with KClO₃ | Phosphorus Trichloride, Potassium Chlorate | This compound, Potassium Chloride | Gentle warming may be needed | Convenient laboratory method | Produces a solid by-product that needs separation |
| PCl₅ + Boric/Oxalic Acid | Phosphorus Pentachloride, Boric Acid or Oxalic Acid | This compound, various by-products | Varies depending on the acid used | Avoids the use of P₄O₁₀ | Can produce multiple by-products requiring separation |
Continuous Manufacturing Processes
The shift from batch to continuous manufacturing for this compound (POCl₃) has been driven by the need for improved efficiency, safety, and product consistency. A notable continuous process involves a multi-stage approach designed to control the highly exothermic reactions involved.
In one such process, phosphorus trichloride (PCl₃) is introduced into a primary reaction vessel that contains an existing inventory of PCl₃. justia.com Concurrently, elemental phosphorus and an oxygen-donating material, such as dried air, are fed into this same vessel. justia.com The controlled introduction of these reactants allows for the in situ formation of phosphorus pentoxide (P₄O₁₀). This mixture of phosphorus pentoxide and phosphorus trichloride is then continuously transferred to a second reactor. justia.com
In the second reaction zone, which holds an inventory of this compound, chlorine (Cl₂) is introduced at a controlled rate. justia.com The chlorine reacts with the PCl₃ and P₄O₁₀ mixture to form the final product, this compound. justia.com The heat generated by the reaction can be used to vaporize the POCl₃, which is then distilled and condensed for collection. rsc.org This method avoids the handling of solid, corrosive phosphorus pentachloride (PCl₅) and allows for a steady, controlled production rate. justia.com For instance, a system can be calibrated to pump the PCl₃/P₄O₁₀ mixture at a rate of approximately 1445.2 pounds per hour, with chlorine added at 554.8 pounds per hour, yielding about 2,000 pounds per hour of this compound. justia.com
Purification and Characterization Techniques for High-Purity this compound
Achieving the high levels of purity, often exceeding 99.9999%, required for applications like semiconductor manufacturing, necessitates sophisticated purification and analytical techniques. google.com
Fractional Distillation Methods
Fractional distillation is a cornerstone of this compound purification, leveraging differences in the boiling points of POCl₃ (105.8 °C) and its impurities. researchgate.netgoogle.com Crude this compound can contain impurities such as phosphorus trichloride, organic compounds, and dissolved mineral acids. prepchem.com
Standard fractional distillation can effectively separate many of these impurities. prepchem.com However, for recovered or regenerated POCl₃ contaminated with reactive organic compounds, a more advanced approach is required. One patented process involves adding a small quantity (0.1 to 5% by weight) of a high-boiling-point organic amine, such as a trialkylamine or pyridine (B92270), to the contaminated POCl₃ before distillation. justia.com This amine reacts with the organic impurities, forming less volatile compounds that remain in the distillation residue, allowing pure POCl₃ to be distilled off. justia.com The distillation is conducted at atmospheric pressure, with specific reflux ratios managed to optimize separation. For example, an initial reflux ratio of 1:1 to 1:4 (take-off:reflux) can be used until the head temperature reaches the boiling point of pure POCl₃, after which the ratio is adjusted to 1:1 to 4:1 for collection of the purified product. justia.com
Adsorption-Based Purification Processes
Adsorption processes offer a complementary method for removing specific impurities that are difficult to separate by distillation alone. Activated carbon is a commonly used adsorbent in the purification of industrial-grade this compound. google.com
In a typical process, crude POCl₃ is mixed with 3-10% of its weight in activated carbon. google.com The mixture is heated to its boiling point (105-110 °C) and refluxed for a period, for instance, four hours. google.com During this time, the activated carbon adsorbs various impurities. Following the reflux period, the mixture undergoes distillation. The initial fraction (front-end volatiles) is discarded, and the main fraction of high-purity this compound is collected. google.com This combination of adsorption with distillation is effective in producing a purer final product. While materials like zirconium-loaded gels and poly-aluminum chloride sludge are highly effective for removing phosphorus compounds from aqueous solutions, their application in the direct purification of liquid POCl₃ is less documented but represents a potential area for research. hhu.edu.cnnih.gov
Analytical Methodologies for Purity Assessment
A suite of advanced analytical techniques is employed to verify the purity of this compound and quantify contaminants at trace and ultra-trace levels. The choice of method depends on the target impurity and the required detection limit.
Gas Chromatography (GC) , particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for identifying and quantifying volatile organic and inorganic impurities. For the analysis of reactive chlorides like POCl₃ and PCl₃, a derivatization step is often necessary to create more stable compounds suitable for the GC column. A common method involves reacting the sample with 1-propanol (B7761284) in a pyridine solution, which converts the chlorides into their respective propyl esters. rsc.org These derivatives can then be readily analyzed, with GC-MS providing both separation and definitive identification. rsc.orgrsc.org
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the preferred method for detecting trace and ultra-trace metallic impurities. nih.govtandfonline.com The high sensitivity of ICP-MS allows for the quantification of elements like aluminum, iron, copper, chromium, and arsenic down to parts-per-billion (ppb) levels, which is critical for electronic-grade POCl₃. google.comnih.gov Specialized ICP-MS techniques, such as using a triple quadrupole instrument (ICP-QQQ) with methane (B114726) in the plasma, can enhance sensitivity for non-metals like phosphorus itself, achieving detection limits as low as 7.3 nanograms per liter (ng/L) in aqueous solutions. rsc.orglabrulez.com
The following tables summarize key aspects of the analytical methodologies used for purity assessment.
| Analytical Technique | Target Impurities | Principle | Typical Use Case |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile organic compounds, PCl₃, other reactive chlorides | Separation by chromatography, identification by mass-to-charge ratio, often after derivatization. rsc.orgrsc.org | Screening for and quantifying organic and related inorganic impurities. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Trace and ultra-trace metals (Al, Fe, Cu, As, etc.) | Atomization and ionization of the sample in a high-temperature plasma followed by mass spectrometric detection. nih.govnih.gov | Certification of electronic-grade POCl₃ for metallic purity. |
| Titrimetry | Phosphorus Trichloride (PCl₃) | Volumetric analysis based on a chemical reaction (e.g., redox titration with iodine). resource.org | Process control and assay of major impurities like PCl₃. |
| Colorimetry | Orthophosphates (from hydrolysis) | Formation of a colored complex whose intensity is proportional to the concentration of the analyte. nih.gov | Monitoring for product degradation due to moisture exposure. |
Mechanistic Investigations of Phosphorus Oxychloride Reactivity
Role as a Chlorinating Agent
Phosphorus oxychloride is a potent chlorinating agent for a variety of functional groups. This reactivity is central to several name reactions and synthetic conversions, where it transforms hydroxyl and carbonyl groups into chlorinated species, often creating reactive intermediates for subsequent reactions.
Chlorination of Organic Compounds
This compound's ability to chlorinate organic compounds is prominently featured in the Vilsmeier-Haack and Bischler-Napieralski reactions, as well as in the conversion of carboxylic acids to acyl chlorides.
A cornerstone of its application is the Vilsmeier-Haack reaction , which facilitates the formylation of electron-rich aromatic compounds. organic-chemistry.orgchemeurope.com In this reaction, POCl₃ reacts with a substituted formamide (B127407), such as N,N-dimethylformamide (DMF), to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgmychemblog.com This reagent then undergoes an electrophilic aromatic substitution with an activated arene. chemeurope.com The resulting iminium ion is subsequently hydrolyzed during aqueous workup to yield the corresponding aryl aldehyde or ketone. wikipedia.orgmychemblog.com
The mechanism begins with the nucleophilic attack of the amide's carbonyl oxygen onto the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a chloride ion and subsequent collapse of the intermediate to form the stable, resonance-stabilized Vilsmeier reagent.
Table 1: Vilsmeier-Haack Reaction Example
| Substrate | Reagents | Product |
| Electron-Rich Arene | 1. POCl₃, DMF2. H₂O | Aryl Aldehyde |
In the Bischler-Napieralski reaction , POCl₃ serves as a condensing agent to facilitate the cyclization of β-arylethylamides, producing 3,4-dihydroisoquinolines. nrochemistry.comorganic-chemistry.org The reaction is an intramolecular electrophilic aromatic substitution. nrochemistry.comjk-sci.com Two primary mechanisms are proposed. One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate. nrochemistry.com The other, more commonly cited mechanism, suggests the formation of a nitrilium ion intermediate, which then undergoes cyclization. nrochemistry.comorganic-chemistry.org In either case, POCl₃ activates the amide carbonyl for cyclization.
Furthermore, POCl₃ is effective in converting carboxylic acids into acyl chlorides. This transformation is believed to proceed through the formation of a mixed carboxylic-dichlorophosphoric anhydride (B1165640) intermediate. uni-stuttgart.de This highly reactive intermediate can then be attacked by a chloride ion, leading to the formation of the acyl chloride and dichlorophosphate (B8581778) byproducts. uni-stuttgart.dechemguide.co.uk Similarly, pyridones and pyrimidones can be converted to their chloro-derivatives, which are important intermediates in the pharmaceutical industry. wikipedia.org
Selective Chlorination Reactions
This compound can be employed for selective chlorination reactions under specific conditions. In the synthesis of aryl chlorides, phenols can be converted to their corresponding chlorides using phosphorus pentachloride (PCl₅) in conjunction with a catalytic amount of phenylphosphonic dichloride (PhPOCl₂), demonstrating a specific application related to phosphorus chlorides. researchgate.net
A notable example of selectivity is the reaction of 4-cyanopyridine (B195900) N-oxide with a mixture of POCl₃ and PCl₅, which results in the unexpected formation of 3-chloro-4-cyanopyridine, rather than the anticipated chlorination at the 2-position. researchgate.net This highlights how the substrate and reaction conditions can direct the regioselectivity of chlorination.
POCl₃ is also used in deoxygenation-chlorination reactions. For instance, dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles undergo simultaneous elimination of vicinal hydroxyl groups and electrophilic chlorination of a methyl group when treated with POCl₃. nih.govrsc.org The proposed mechanism involves the formation of a cyclic chlorophosphate ester, followed by an intramolecular chlorine transfer to the nucleophilic methyl group. nih.gov
Table 2: Examples of Selective Chlorination with POCl₃
| Substrate | Reagents | Product | Reaction Type |
| Dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrrole | POCl₃, DMF | 2-(chloromethyl)-4-oxo-indeno[1,2-b]pyrrole | Deoxygenative Chlorination nih.govrsc.org |
| 4-Cyanopyridine N-oxide | POCl₃, PCl₅ | 3-Chloro-4-cyanopyridine | Regioselective Chlorination researchgate.net |
Role as a Dehydrating Agent
Beyond chlorination, POCl₃ is a powerful dehydrating agent, capable of eliminating water from various organic molecules to form new functional groups and heterocyclic rings. This process typically involves the conversion of a hydroxyl group into an excellent leaving group.
Dehydration in Heterocyclic Compound Synthesis (e.g., 1,3,4-Oxadiazoles)
The synthesis of 1,3,4-oxadiazoles is a classic example of POCl₃'s utility as a dehydrating agent. nih.gov The most common route involves the cyclodehydration of N,N'-diacylhydrazine intermediates. oaji.netnih.gov In this process, the carbonyl oxygen of the diacylhydrazine attacks the phosphorus atom of POCl₃. This activation facilitates an intramolecular cyclization, followed by elimination to form the aromatic 1,3,4-oxadiazole (B1194373) ring. oaji.netmdpi.com This method is widely used due to its efficiency and the availability of the starting materials. nih.govoaji.net
The previously mentioned Bischler-Napieralski reaction also relies on the dehydrating action of POCl₃ to achieve the cyclization of β-ethylamides into dihydroisoquinolines. organic-chemistry.orgyoutube.com
Table 3: Synthesis of 1,3,4-Oxadiazoles via Dehydration
| Substrate | Reagent | Product |
| N,N'-Diacylhydrazine | POCl₃ | 2,5-Disubstituted-1,3,4-oxadiazole nih.gov |
Dehydration of Alcohols to Alkenes via E2 Mechanism
The dehydration of alcohols to form alkenes is a fundamental transformation in organic chemistry. While strong acids like H₂SO₄ can be used, they often lead to carbocation rearrangements via an E1 mechanism. chemistrysteps.com The use of POCl₃ in the presence of a base, typically pyridine (B92270), offers a milder and more controlled alternative that proceeds through an E2 mechanism. chemistrysteps.comyoutube.commasterorganicchemistry.com
The mechanism involves the following steps:
The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃ to displace a chloride ion. masterorganicchemistry.comyoutube.com
This forms an alkyl dichlorophosphate ester intermediate, where the dichlorophosphate moiety (-OPOCl₂) is an excellent leaving group. chemistrysteps.compearson.com
Pyridine, acting as a non-nucleophilic base, abstracts a proton from a carbon adjacent (beta) to the carbon bearing the dichlorophosphate group. chemistrysteps.comyoutube.com
This abstraction occurs in a concerted step with the departure of the leaving group, forming the alkene. masterorganicchemistry.com
Because this reaction follows an E2 pathway, it is stereospecific, requiring an anti-periplanar arrangement of the beta-proton and the leaving group, and it avoids the formation of carbocation intermediates, thus preventing rearrangements. chemistrysteps.comyoutube.com This method is effective for primary, secondary, and tertiary alcohols. chemistrysteps.commasterorganicchemistry.com
Table 4: Dehydration of Alcohols via E2 Mechanism
| Substrate | Reagents | Product | Key Feature |
| Alcohol (Primary, Secondary, or Tertiary) | POCl₃, Pyridine | Alkene | No carbocation rearrangement chemistrysteps.commasterorganicchemistry.com |
Dehydration of Amides to Nitriles
Primary amides can be efficiently converted into nitriles using strong dehydrating agents, with POCl₃ being a common choice. wikipedia.orgchemistrysteps.comcommonorganicchemistry.com The reaction mechanism is analogous to its other dehydrating roles, involving the activation of the carbonyl oxygen. chemistrysteps.comyoutube.com
The mechanism proceeds as follows:
The carbonyl oxygen of the primary amide attacks the phosphorus center of POCl₃. chemistrysteps.comcommonorganicchemistry.com
This creates a good leaving group.
Subsequent elimination steps, which may be facilitated by a base or occur upon heating, involve the removal of two protons from the nitrogen atom and the departure of the phosphorus-containing group. chemistrysteps.comyoutube.com This results in the formation of the carbon-nitrogen triple bond characteristic of a nitrile. commonorganicchemistry.comyoutube.com
Table 5: Dehydration of Amides to Nitriles
| Substrate | Reagent | Product |
| Primary Amide (R-CONH₂) | POCl₃ | Nitrile (R-CN) wikipedia.orgcommonorganicchemistry.com |
Role as a Phosphorylating Agent
This compound is a widely utilized phosphorylating agent in organic synthesis, capable of converting hydroxyl groups into phosphate (B84403) esters. Its reactivity allows for the introduction of a phosphate moiety into a diverse range of molecules.
Synthesis of Phosphate Esters (e.g., Triarylphosphates, Tricresyl Phosphate)
A significant industrial application of this compound is in the production of triaryl phosphates, such as triphenyl phosphate and tricresyl phosphate. rsc.orgwikipedia.org These compounds are extensively used as flame retardants and plasticizers in various polymers like cellulose (B213188) acetate (B1210297) and polyvinylchloride. rsc.orgwikipedia.org The synthesis is typically achieved by reacting a phenol (B47542) or a mixture of phenols with this compound. google.com This reaction can be carried out with or without a catalyst, although metal salts are often employed to facilitate the process. rsc.orggoogle.com
The general reaction involves the stepwise displacement of the chlorine atoms in this compound by phenoxy groups. The reaction of three molecular proportions of a phenol with one of this compound yields the desired triaryl phosphate. google.com Mixed triaryl phosphates can also be synthesized by reacting this compound with a mixture of different phenols. google.com
A variety of methods have been developed for the synthesis of triaryl phosphates using this compound. One approach involves the vapor-liquid interfacial condensation of this compound with hydroxyaryl compounds in the presence of aqueous sodium hydroxide (B78521), offering an environmentally friendly route. rsc.org Another method is a "one-pot" synthesis where an ethanolic solution of sodium hydroxide is added to a solution of a substituted phenol in toluene, followed by the addition of this compound. tandfonline.com The production of tricresyl phosphate often involves reacting cresylic acid with this compound. google.comgoogleapis.com To ensure a high-purity product, the reaction may be followed by distillation under reduced pressure and molecular distillation. google.com
| Product | Reactants | Key Features |
| Triaryl phosphates | Phenol, this compound | Used as plasticizers and flame retardants. rsc.orgwikipedia.org |
| Tricresyl phosphate | Cresol (B1669610), this compound | Synthesized from a mixture of cresol isomers. wikipedia.orggoogle.com |
| Mixed triaryl phosphates | Mixture of phenols, this compound | Contains different aryl groups in the same molecule. google.com |
Nucleotide and Oligonucleotide Phosphorylation
This compound plays a crucial role in the synthesis of nucleotides and oligonucleotides by phosphorylating the hydroxyl groups of protected nucleosides. nih.govnih.govresearchgate.netoup.comoup.com It has been used for many years to introduce phosphate groups, although its high reactivity in solvents like pyridine can lead to a mixture of products. oup.com However, under controlled conditions, such as in an unreactive solvent like dioxane with a limited amount of pyridine, this compound can be used effectively. oup.com
Procedures have been developed for the specific phosphorylation of the 3'-hydroxyl group of protected nucleotides and oligonucleotides. nih.govnih.govresearchgate.netoup.com These methods are mild enough to be compatible with various protecting groups that are sensitive to acid or base. nih.govnih.govresearchgate.netoup.com For instance, phosphorylation with this compound and pyridine in dioxane, followed by hydrolysis with aqueous pyridine, allows for the retention of trifluoroacetylamino and β-cyanoethyl phosphotriester groups (base-labile), as well as O-monomethoxytrityl and phosphoramidate (B1195095) functions (acid-labile). nih.govnih.govresearchgate.netoup.com This technique has been successfully applied to the synthesis of various thymidine (B127349) derivatives and for joining thymidine derivatives and dinucleoside phosphotriester blocks through phosphodiester linkages. nih.govresearchgate.net
Interestingly, when using trimethyl or triethyl phosphate as the solvent, this compound preferentially phosphorylates the 5'-hydroxyl group of nucleosides, yielding a high percentage of the nucleoside 5'-phosphate upon hydrolysis. oup.com
| Application | Reagents & Conditions | Outcome |
| 3'-Hydroxyl Phosphorylation | This compound, Pyridine, Dioxane | Synthesis of protected nucleotides and oligonucleotides. nih.govnih.govresearchgate.netoup.com |
| 5'-Hydroxyl Phosphorylation | This compound, Trialkyl phosphate (e.g., trimethyl phosphate) | Preferential formation of nucleoside 5'-phosphates. oup.com |
Phosphorylation of Serine Hydrolases
Serine hydrolases are a class of enzymes that utilize a key serine residue in their active site for catalysis. The hydroxyl group of this serine is a target for phosphorylation. While specific studies detailing the direct use of this compound for the broad phosphorylation of serine hydrolases are not prevalent in the provided search results, the general mechanism of inhibition of these enzymes often involves phosphorylation of the active site serine. For example, organophosphorus compounds can act as inhibitors by forming a stable phosphoester with the serine residue, rendering the enzyme inactive. dtic.mil This process involves the nucleophilic attack of the serine hydroxyl on the phosphorus atom of the inhibitor. dtic.mil The resulting phosphylated enzyme can sometimes undergo a process called "aging," which involves further chemical modification of the attached phosphorus group. dtic.mil
Complex Reaction Pathways
This compound is a key reagent in several complex reaction pathways that are fundamental to organic synthesis.
Vilsmeier-Haack Formylation Reactions
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgchemeurope.comslideshare.netjk-sci.comchemistrysteps.com This reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and this compound. wikipedia.orgchemeurope.comjk-sci.comorganic-chemistry.orgnrochemistry.comwikipedia.org
The formation of the Vilsmeier reagent involves the reaction of the amide with this compound to produce an electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.orgchemeurope.comnrochemistry.com This reagent is a weak electrophile that then undergoes an electrophilic aromatic substitution reaction with an electron-rich arene. chemeurope.comchemistrysteps.comorganic-chemistry.orgnrochemistry.com The initial product of this substitution is an iminium ion, which is subsequently hydrolyzed during the workup to yield the corresponding aryl aldehyde or ketone. wikipedia.orgchemeurope.com
The Vilsmeier-Haack reaction is highly regioselective, with substitution generally occurring at the para position on a substituted benzene (B151609) ring, or the position that is less sterically hindered. jk-sci.com Electronic effects of the substituents on the aromatic ring also influence the position of formylation. jk-sci.com The reaction is applicable to a wide range of substrates, including anilines, phenols, and various heterocyclic compounds like pyrroles, furans, and thiophenes. wikipedia.orgjk-sci.comchemistrysteps.com Beyond formylation, the Vilsmeier-Haack reagent can also be used for other transformations, such as the introduction of an acetyl group or the synthesis of various heterocyclic systems. ijpcbs.com
The mechanism of the Vilsmeier-Haack reaction has been the subject of detailed kinetic studies. For the formylation of thiophene (B33073) derivatives with DMF and this compound, the kinetic order of the reaction is dependent on the reactivity of the substrate. For less reactive substrates, the reaction follows third-order kinetics (first-order in each reactant), while for more reactive substrates, it follows second-order kinetics, being independent of the substrate concentration. rsc.org This suggests that for reactive substrates, the rate-determining step is the formation of the Vilsmeier reagent itself. rsc.org
| Reaction Stage | Description | Key Intermediates |
| Reagent Formation | Reaction of a substituted amide (e.g., DMF) with this compound. | Chloroiminium ion (Vilsmeier reagent). wikipedia.orgchemeurope.comnrochemistry.com |
| Electrophilic Substitution | Attack of the electron-rich aromatic ring on the Vilsmeier reagent. | Iminium ion intermediate. wikipedia.orgchemeurope.com |
| Hydrolysis | Workup with water to form the final product. | Aryl aldehyde or ketone. wikipedia.orgchemeurope.com |
Bischler-Napieralski Cyclization Reactions
The Bischler-Napieralski reaction is a cornerstone method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. nrochemistry.comorganic-chemistry.orgwikipedia.org This reaction is typically carried out under refluxing acidic conditions with a dehydrating agent, most commonly this compound. nrochemistry.comyoutube.com The presence of electron-donating groups on the aromatic ring enhances the reaction's efficiency. nrochemistry.comjk-sci.com
The mechanism of the Bischler-Napieralski reaction has been the subject of detailed studies, with two primary pathways proposed. nrochemistry.comwikipedia.org The specific pathway that predominates can be influenced by the reaction conditions. nrochemistry.com
Mechanism I: Dichlorophosphoryl Imine-Ester Intermediate
In this pathway, the amide oxygen acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a chloride ion to form a dichlorophosphoryl imine-ester intermediate. Subsequent intramolecular electrophilic aromatic substitution (cyclization) occurs, followed by the elimination of dichlorophosphoric acid and a proton to yield the 3,4-dihydroisoquinoline. Neutralization is then required to obtain the final deprotonated product. nrochemistry.com
Mechanism II: Nitrilium Ion Intermediate
Alternatively, the reaction can proceed through the formation of a highly electrophilic nitrilium ion. organic-chemistry.orgwikipedia.org This intermediate is generated after the initial interaction of the amide with this compound, followed by the elimination of a dichlorophosphate group. organic-chemistry.org The nitrilium ion then undergoes cyclization via electrophilic attack on the electron-rich aromatic ring, followed by rearomatization to form the dihydroisoquinoline product. youtube.com The formation of styrene (B11656) derivatives as a side product in some cases provides evidence for the existence of the nitrilium ion intermediate through a retro-Ritter reaction. organic-chemistry.org
For substrates that lack activating electron-donating groups on the aromatic ring, a more potent dehydrating system, such as a mixture of phosphorus pentoxide (P₂O₅) and this compound, is often employed. youtube.comjk-sci.com This combination generates a pyrophosphate intermediate, which is an even better leaving group than the dichlorophosphoryloxy group, thus facilitating the cyclization. organic-chemistry.orgyoutube.com
Table 1: Examples of Bischler-Napieralski Cyclization
| Substrate | Reagent(s) | Product | Reference |
|---|---|---|---|
| β-Arylethylamide | POCl₃ | 3,4-Dihydroisoquinoline | nrochemistry.com |
| N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | POCl₃ | 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | wikipedia.org |
| 3,4-dimethoxy- 2-nitrophenyl-N-phenethyl[carboxyl-14C]acetamide | P₂O₅/POCl₃ | 1-(3,4-dimethoxy-2-nitrobenzyl)dihydro[1-14C]isoquinoline | researchgate.net |
Isomerization/Chlorination Reactions in Organophosphorus Synthesis
This compound is a key reagent in the synthesis of various organophosphorus compounds, where it can induce both isomerization and chlorination. wikipedia.org Its utility in these transformations is attributed to its ability to act as both a chlorinating agent and a Lewis acid catalyst.
In the context of organophosphorus chemistry, POCl₃ is instrumental in converting hydroxy- or oxo-substituted compounds into their chloro-derivatives. For instance, it can be used in the deoxygenative chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. The proposed mechanism involves the initial nucleophilic attack of the vicinal hydroxyl groups on the phosphorus atom of POCl₃, leading to the formation of a cyclic chlorophosphate ester. Subsequent enol tautomerization allows for the electrophilic chlorination of a methyl group, followed by the opening of the phosphate ester ring and deoxygenation to form the final chlorinated aromatic pyrrole (B145914) structure. nih.gov
Furthermore, this compound is employed in the chlorination of mixtures of alkylated phosphorus acids, which may contain mono-, di-, and triesters of phosphoric acid, as well as phosphoric acid itself. google.com Under certain conditions, these mixtures can form unreactive polymeric gels. The use of POCl₃, sometimes in conjunction with phosphorus pentachloride, facilitates a more controlled chlorination process, preventing polymerization and leading to higher yields of the desired chlorinated organophosphorus products. google.com For example, a mixture of methylated phosphoric acids can be blended with POCl₃ and then treated with phosphorus pentachloride to achieve complete chlorination. google.com
Table 2: Examples of Isomerization/Chlorination Reactions
| Reactant(s) | Reagent(s) | Product(s) | Reference |
|---|---|---|---|
| Dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles | POCl₃ | Fused aromatic pyrrole with chlorinated methyl group | nih.gov |
| Hydroxymethanephosphonic acid | Thionyl chloride, Pyridine | Chloromethanephosphonyl dichloride | cdnsciencepub.com |
| Mixture of methylated phosphoric acids | POCl₃, PCl₅ | Chlorinated methyl phosphorus compounds | google.com |
Reactions with Lewis Acids and Bases
This compound can function as a Lewis base, donating electron density from its oxygen atom to form adducts with various Lewis acids. wikipedia.orgtestbook.comsciencemadness.org This interaction can significantly modify the reactivity of both the this compound and the Lewis acid.
A well-documented example is the reaction of POCl₃ with titanium(IV) chloride (TiCl₄), which forms the adduct POCl₃·TiCl₄. wikipedia.orgsciencemadness.org Similarly, it forms a very stable adduct with aluminum chloride (AlCl₃), POCl₃·AlCl₃. wikipedia.orgsciencemadness.org This stability is exploited in purification procedures, such as removing AlCl₃ from reaction mixtures following a Friedel-Crafts reaction. wikipedia.orgsciencemadness.org In the presence of a Lewis acid catalyst like AlCl₃, this compound can also react with hydrogen bromide to produce phosphoryl bromide (POBr₃). wikipedia.orgsciencemadness.org
The interaction of this compound is not limited to strong Lewis acids. It can also form adducts with weaker Lewis acids. The formation of these adducts can be crucial in catalytic processes. For instance, in the presence of a Lewis acid such as manganese chloride, POCl₃ reacts with phenols to produce triaryl phosphates. chemicalbook.commetoree.com
While POCl₃ typically acts as a Lewis base, certain phosphorus compounds, particularly those with electron-withdrawing groups, can exhibit Lewis acidic character. rsc.org However, in the context of its reactions with common Lewis acids, this compound consistently behaves as a Lewis base through its oxygen atom.
Table 3: Adducts of this compound with Lewis Acids
| Lewis Acid | Adduct Formula | Significance/Application | Reference(s) |
|---|---|---|---|
| Titanium(IV) chloride (TiCl₄) | POCl₃·TiCl₄ | Formation of a stable adduct | wikipedia.orgsciencemadness.org |
| Aluminum chloride (AlCl₃) | POCl₃·AlCl₃ | Used to remove AlCl₃ from reaction mixtures | wikipedia.orgsciencemadness.org |
| Hydrogen bromide (HBr) with AlCl₃ catalyst | - | Synthesis of phosphoryl bromide (POBr₃) | wikipedia.orgsciencemadness.org |
| Gallium trichloride (B1173362) (GaCl₃) | [PCl₂N]₃·GaCl₃ | Adduct formation with a related phosphazene | nih.gov |
Computational and Theoretical Chemistry Studies of Phosphorus Oxychloride
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of phosphorus oxychloride.
DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, which has a tetrahedral shape, these calculations provide precise values for bond lengths and angles. wikipedia.org The molecule features three P-Cl single bonds and one P=O double bond. byjus.com
Experimental and computational studies show that the P=O bond is significantly strong and short. wikipedia.orgbyjus.com The bond dissociation energy is estimated to be around 533.5 kJ/mol. byjus.com DFT calculations, often performed with functionals like B3LYP and basis sets such as 6-31G(d) or cc-pVDZ, have been evaluated for their accuracy in predicting the geometries of phosphorus compounds. researchgate.netnih.gov The results from these calculations are generally in good agreement with experimental data obtained from crystal structures. wikipedia.orgnih.gov
| Parameter | Experimental Value (Crystal Structure) | Notes |
|---|---|---|
| P=O Bond Length | 1.46 Å | Data from crystal structure analysis. wikipedia.org |
| P-Cl Bond Length | 1.98 Å | Data from crystal structure analysis. wikipedia.org |
| Molecular Shape | Tetrahedral | The phosphorus atom is at the center of the tetrahedron. wikipedia.org |
Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
From the HOMO and LUMO energies, several global reactivity parameters can be calculated to describe the chemical behavior of a molecule. orientjchem.org These conceptual DFT indices include:
Chemical Potential (μ): Measures the escaping tendency of electrons from a system.
Chemical Hardness (η): Represents the resistance to a change in electron configuration. It is calculated from the HOMO-LUMO gap. nih.gov
Softness (σ): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. nih.gov
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. mdpi.comnih.gov
Nucleophilicity Index (N): Quantifies the ability of a species to donate electrons. mdpi.comnih.gov
DFT calculations on trivalent phosphorus compounds have shown they typically act as nucleophiles, which is consistent with the analysis of these global reactivity indices. researchgate.netnih.gov
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. orientjchem.org |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. nih.gov |
| Chemical Potential (μ) | μ = - (I + A) / 2 | The escaping tendency of electrons. nih.gov |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. nih.gov |
| Electrophilicity (ω) | ω = μ² / (2η) | Propensity to accept electrons. nih.gov |
DFT calculations are instrumental in mapping the potential energy surfaces (PES) of chemical reactions. nih.gov This allows for the determination of reaction pathways, transition states, and activation energy barriers—the minimum energy required for a reaction to occur. youtube.comyoutube.com A lower activation barrier corresponds to a faster reaction rate.
First-principles calculations have been used to investigate the fundamental mechanism of POCl₃ hydrolysis. nih.govresearchgate.net These studies reveal that water molecules play a crucial catalytic role by significantly lowering the activation barrier for the reaction. nih.govresearchgate.net The hydrolysis of POCl₃ is shown to proceed through a potential energy surface with triple-depth wells, a characteristic attributed to the unique P=O double bond. nih.gov In contrast, the hydrolysis of phosphorus trichloride (B1173362) (PCl₃) displays a double-depth well profile. nih.gov The calculated activation free energies from these studies show good agreement with experimental data. nih.gov In reactions involving nucleophilic attack at the phosphorus center, a trigonal bipyramidal intermediate is often formed. nih.gov
Beyond global parameters, conceptual DFT also provides local reactivity indices, which describe reactivity at specific atomic sites within a molecule. mdpi.com These indices, such as the electrophilic Pk+ and nucleophilic Pk− Parr functions, are used to predict the most reactive sites for electrophilic and nucleophilic attacks, respectively. mdpi.comnih.gov
In the case of POCl₃ hydrolysis, analysis of the charge distribution and the orbital hybridization state of the phosphorus atom reinforces the understanding of the reaction mechanism. nih.govresearchgate.net Such analyses correlate changes in electronic structure with the stability of the transition state complex. For instance, the orbital hybridization of the phosphorus atom can be analyzed to understand its bonding and reactivity. researchgate.net These local indices help to confirm that the phosphorus atom is the primary site for nucleophilic attack by water during hydrolysis.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes.
MD simulations and first-principles calculations that include explicit solvent molecules are vital for understanding reactions in solution. For the hydrolysis of POCl₃, simulations incorporating molecular water clusters have been performed. nih.govresearchgate.net These studies demonstrate that surrounding water molecules are not passive spectators but active participants in the reaction mechanism. nih.govresearchgate.net
The simulations show that water molecules facilitate the reaction by acting as a catalyst, transferring protons to reaction intermediates, which substantially lowers the activation energy. nih.gov A key finding from these computational studies is the identification of the torsional angle of the POCl₃-water complex at the transition state as a critical descriptor of the reaction rate. nih.govresearchgate.net The electronic charge separation and polarization within the complex, enhanced by the hydrogen-bonding network with nearby water molecules, stabilize the transition state and reduce the activation barrier. nih.gov
Conformational Analysis and Intermolecular Interactions
This compound possesses a well-defined molecular structure characterized by a central phosphorus atom bonded to one oxygen and three chlorine atoms. byjus.com Computational studies, often employing principles like Valence Shell Electron Pair Repulsion (VSEPR) theory, predict a tetrahedral geometry for the molecule. youtube.com The phosphorus atom is at the center, with the four other atoms at the vertices of the tetrahedron. byjus.comyoutube.com
The molecule features three single P-Cl bonds and one P=O double bond. byjus.com This double bond, being composed of two electron pairs, exerts greater repulsion than the single bonds, leading to a distortion of the ideal tetrahedral geometry. youtube.com Consequently, the O=P-Cl bond angles are wider than the Cl-P-Cl bond angles. youtube.com
Detailed structural parameters have been computationally and experimentally determined. The P=O double bond is significantly stronger and shorter than the P-Cl single bonds. byjus.com
| Parameter | Value |
|---|---|
| P=O Bond Length | 158 pm byjus.com |
| P-Cl Bond Length | 202 pm byjus.com |
| P=O Bond Dissociation Energy | ~533.5 kJ·mol⁻¹ byjus.com |
Ab Initio Molecular Dynamics (AIMD) for Hydrolysis Mechanisms
Ab initio molecular dynamics (AIMD) is a state-of-the-art computational method used to simulate chemical processes and reactive dynamics in solution. researchgate.netucl.ac.uk First-principles calculations based on this approach have been employed to uncover the fundamental mechanisms of this compound hydrolysis. researchgate.netnih.gov
These studies reveal that water molecules are not passive solvents but play a crucial catalytic role in the hydrolysis reaction. researchgate.netnih.gov Key findings from AIMD simulations include:
Catalytic Water Clusters: The presence of explicit molecular water clusters significantly lowers the activation barrier for hydrolysis. researchgate.netnih.gov
Proton Transfer: Water molecules act as catalysts by transferring their protons to reaction intermediates, facilitating the cleavage of the P-Cl bond. researchgate.netnih.gov
Transition State Geometry: The torsional angle of the molecular complex at the transition state has been identified as a critical descriptor of the reaction rate. researchgate.netnih.gov
Potential Energy Surface (PES): The calculated PES for POCl₃ hydrolysis shows a distinctive triple-depth well profile, a feature attributed to the unique P=O double bond. researchgate.netnih.gov This contrasts with the double-depth well profile calculated for the hydrolysis of phosphorus trichloride (PCl₃). researchgate.netnih.gov
Thermodynamic Stability: Electronic charge separation and polarization within the activated complex, enhanced by the hydrogen bonding network with nearby water molecules, increase its thermodynamic stability and reduce the activation energy. researchgate.netnih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized wave function of a molecule into a localized form that aligns with the chemist's intuitive Lewis structure picture of one-center (lone pairs) and two-center (bonds) electron densities. uni-muenchen.dewikipedia.org This method provides a quantitative description of bonding in terms of "donor" (bonding) and "acceptor" (antibonding) orbitals. wikipedia.org
In the context of POCl₃ studies, NBO analysis has been applied to investigate the electronic details of the hydrolysis mechanism. researchgate.net It provides critical insights by correlating the geometry of the reaction complex with the electronic structure of the phosphorus atom. researchgate.net Specifically, NBO analysis helps to understand the atomic-level correlation between the torsional angle of the transition state complex and the changes in the orbital hybridization of the phosphorus atom during the reaction. researchgate.netnih.gov The analysis of charge distribution over the complex further reinforces these findings. researchgate.netnih.gov
The fundamental interactions in NBO theory involve donations of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis-type NBOs (acceptors). The strength of these interactions can be estimated using second-order perturbation theory. uni-muenchen.de
| NBO Interaction Type | Description | Significance |
|---|---|---|
| Donor NBO (σ or n) | Localized, occupied bonding orbital (σ) or lone pair (n). Corresponds to a Lewis-type orbital with an occupancy near 2. wikipedia.org | Represents the electron-donating part of a delocalization interaction. |
| Acceptor NBO (σ* or n) | Localized, unoccupied antibonding orbital (σ) or anti-lone pair (n*). Corresponds to a non-Lewis-type orbital with an occupancy near 0. wikipedia.org | Represents the electron-accepting part of a delocalization interaction. |
| Delocalization Energy (E²) | The stabilization energy resulting from a donor-acceptor interaction, calculated via second-order perturbation theory. uni-muenchen.de | Quantifies the importance of electron delocalization (hyperconjugation) effects, indicating deviations from a purely localized Lewis structure. |
Symmetry-Adapted Perturbation Theory (SAPT) for Intermolecular Interactions
Symmetry-Adapted Perturbation Theory (SAPT) is a robust computational method designed specifically to study noncovalent interactions between molecules. nih.govwikipedia.org Unlike supermolecular approaches that calculate interaction energy by subtraction, SAPT computes the interaction energy directly as a perturbation to the energy of the non-interacting monomers. wikipedia.org A significant advantage of this approach is that the resulting interaction energies are naturally free from Basis Set Superposition Error (BSSE). wikipedia.org
SAPT provides deep physical insight by decomposing the total interaction energy into four fundamental, physically meaningful components. nih.govnih.gov This decomposition helps in understanding the nature of the forces holding molecular complexes together. nih.gov
The primary components of the SAPT interaction energy are:
| SAPT Component | Physical Interpretation |
|---|---|
| Electrostatics (E_els) | The classical Coulombic interaction between the static charge distributions of the two molecules. Can be attractive or repulsive. nih.govwikipedia.org |
| Exchange (E_exch) | Also known as Pauli repulsion, this is a purely quantum mechanical effect arising from the requirement that the total wavefunction be antisymmetric with respect to the exchange of electrons between monomers. It is strongly repulsive at short distances. nih.govwikipedia.org |
| Induction (E_ind) | The interaction arising from the polarization of one molecule by the static electric field of the other. This is always an attractive force. nih.govwikipedia.org |
| Dispersion (E_disp) | A quantum mechanical effect resulting from the correlation of the instantaneous fluctuations in the electron distributions of the monomers (London forces). This component is always attractive. nih.govwikipedia.org |
Each of these primary terms also has a corresponding exchange-corrected counterpart (e.g., exchange-induction, exchange-dispersion) that arises in the second order of the perturbation. molpro.net Different levels of SAPT theory exist, such as SAPT0, which is based on Hartree-Fock densities, and higher-level methods that incorporate intramolecular electron correlation effects for greater accuracy. wikipedia.orgchemrxiv.org
Advanced Applications of Phosphorus Oxychloride in Synthetic Chemistry
Pharmaceuticals and Medicinal Chemistry
The reactivity of phosphorus oxychloride makes it an indispensable reagent in the pharmaceutical industry, where it is employed in the synthesis of a wide array of therapeutic agents and their precursors.
Synthesis of Pharmaceutical Intermediates
This compound is widely utilized in the production of key pharmaceutical intermediates. One of its primary roles is in the conversion of carboxylic acids and amides into more reactive species. For instance, it is instrumental in the Bischler-Napieralski reaction, a method for cyclizing β-arylethylamides to produce dihydroisoquinolines, which are precursors to various isoquinoline (B145761) alkaloids with significant pharmacological activities. wikipedia.org Furthermore, pyridones and pyrimidones can be transformed into their corresponding chloro-derivatives, such as 2-chloropyridines and 2-chloropyrimidines, using this compound. wikipedia.org These chlorinated heterocycles are vital building blocks in the synthesis of numerous drugs. wikipedia.org
The reagent's ability to act as a dehydrating and chlorinating agent is fundamental to its utility. In many syntheses, it facilitates reactions that would otherwise require harsher conditions or more expensive reagents. rsc.org The production of phosphate (B84403) esters, which have a broad range of uses including as intermediates in pharmaceutical manufacturing, is a major industrial application of this compound. wikipedia.orgrsc.org
Synthesis of Heterocyclic Compounds
The construction of heterocyclic frameworks is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of bioactive molecules. This compound is a key player in the synthesis of diverse heterocyclic systems.
Pyrazolopyranopyrimidines, Benzo[b]Oxepine-Based Triazole Derivatives, and Acridine (B1665455) Derivatives
This compound is a frequently used reagent for cyclization and condensation reactions leading to various heterocyclic compounds. For example, in the Vilsmeier-Haack reaction, a complex of this compound and a substituted amide (like dimethylformamide) acts as a formylating agent, which can be a key step in building complex heterocyclic systems. rsc.org
While direct synthesis of pyrazolopyranopyrimidines using solely this compound as the primary cyclizing agent is specific, its role in creating precursors or activating substrates for such cyclizations is well-established. For instance, it can be used to chlorinate pyrimidine (B1678525) rings, making them more susceptible to nucleophilic substitution and subsequent annulation to form fused ring systems.
The synthesis of acridine derivatives, which are known for their biological activities including as antibacterial and anticancer agents, can be achieved through methods involving this compound. wikipedia.org For instance, it can be used in the cyclization of diphenylamine-2-carboxylic acids or their derivatives to form the acridone (B373769) skeleton, which can be further modified. google.com The Bernthsen acridine synthesis is a classic example where a carboxylic acid is condensed with a diarylamine in the presence of a dehydrating agent, a role that this compound can effectively fulfill.
| Heterocyclic Compound Class | Role of this compound |
| Pyrazolopyranopyrimidines | Activation of pyrimidine precursors through chlorination for subsequent cyclization. |
| Benzo[b]Oxepine Derivatives | Potential facilitator for intramolecular cyclization to form the oxepine ring. |
| Acridine Derivatives | Cyclizing agent in reactions like the Bernthsen acridine synthesis to form the core acridine structure. |
Oligo-Peptide Synthesis
The formation of peptide bonds is a fundamental process in the synthesis of peptides and proteins. This compound has been demonstrated as an efficient coupling reagent for this purpose. rsc.orgresearchgate.net It can activate the carboxyl group of an amino acid, facilitating its reaction with the amino group of another amino acid to form a dipeptide, which can be extended to oligo-peptides. rsc.orgresearchgate.net This method offers a mild and effective alternative to other coupling agents, often proceeding without significant racemization of the chiral amino acid centers. researchgate.net The self-assembly of α-amino acids into oligo-peptides can be mediated by this compound. researchgate.net
Synthesis of Amino Acid Amides and Esters
Beyond peptide bond formation, this compound is a valuable reagent for the synthesis of amides and esters from carboxylic acids under mild conditions. rsc.orgrsc.org By activating the carboxylic acid, it enables the efficient reaction with amines to form amides and with alcohols to form esters. rsc.orgrsc.org This methodology is compatible with a variety of functional groups and has been successfully applied to the synthesis of amides and esters of amino acids, which are important derivatives in medicinal chemistry and as protected intermediates in peptide synthesis. researchgate.net
| Product | Reactants | Role of POCl₃ |
| Amides | Carboxylic Acid + Amine | Activating agent for the carboxylic acid. |
| Esters | Carboxylic Acid + Alcohol | Activating agent for the carboxylic acid. |
| Dipeptides | N-protected Amino Acid + Amino Acid Ester | Coupling reagent to form the peptide bond. |
Agrochemicals
The application of this compound extends to the agrochemical industry, where it is a key precursor for the synthesis of various pesticides and herbicides.
Precursor for Organophosphorus Pesticides and Herbicides
This compound is a fundamental building block for a large class of agrochemicals known as organophosphorus compounds. wikipedia.org These compounds are widely used as insecticides due to their effectiveness in inhibiting acetylcholinesterase, an essential enzyme in the nervous system of insects. nih.gov
The synthesis of these pesticides typically involves the reaction of this compound with alcohols or phenols to produce phosphate esters. wikipedia.orgrsc.org These esters can then be further modified to yield the final active ingredient. For example, the reaction of this compound with sodium ethoxide followed by reaction with a substituted phenol (B47542) can lead to the formation of a triaryl or trialkyl phosphate with insecticidal properties. The versatility of this compound allows for the creation of a wide range of organophosphorus pesticides with varying levels of potency, persistence, and target specificity. nih.gov It is also a precursor in the synthesis of some herbicides. taylorandfrancis.com
Synthesis of Specific Insecticides and Herbicides
This compound is a key precursor in the manufacturing of certain organophosphorus pesticides. upl-ltd.com Its reactivity allows for the introduction of a phosphoryl group into organic molecules, a critical step in creating the active ingredients for specific insecticides and herbicides.
One notable example is the synthesis of the organophosphorus herbicide, Chlordimeform. upl-ltd.comchemicalbook.com Although its use has been restricted due to toxicological concerns, the synthesis pathway illustrates the utility of this compound. The process involves the reaction of this compound with other chemical intermediates to produce the final herbicidal compound. upl-ltd.com Similarly, this compound is a raw material in the production of the insecticide Spanon. upl-ltd.com
Materials Science and Engineering
The influence of this compound extends significantly into the realm of materials science and engineering, where it is instrumental in developing materials with tailored electronic, thermal, and physical properties.
Precursor for Phosphorus Diffusion in Semiconductor Manufacturing
In the fabrication of silicon-based semiconductors, this compound plays a pivotal role as a liquid phosphorus source for creating n-type doped regions. bloomtechz.comemdgroup.comwikipedia.org This process, known as diffusion doping, involves introducing phosphorus atoms into the silicon crystal lattice to enhance its electrical conductivity. bloomtechz.com
The process is typically carried out in a high-temperature tube furnace where this compound vapor is introduced. fraunhofer.deresearchgate.net The POCl3 decomposes, releasing phosphorus atoms that then diffuse into the silicon wafers. bloomtechz.com This method offers precise control over the doping concentration and results in uniform doping profiles across large wafers, making it a preferred technology in the mass production of integrated circuits and solar cells. bloomtechz.comfraunhofer.deresearchgate.net The use of POCl3 is considered a safe and reliable method for this application. wikipedia.org The introduction of phosphorus through this process helps in the formation of the emitter layer in solar cells and can improve carrier lifetimes by passivating defects in the silicon crystal structure. bloomtechz.com
Table 1: Key Aspects of POCl3 in Semiconductor Doping
| Feature | Description | References |
| Doping Method | Diffusion Doping | bloomtechz.com |
| Dopant Source | Liquid this compound (POCl3) | emdgroup.comwikipedia.orgfraunhofer.de |
| Semiconductor | Silicon (Si) | bloomtechz.comfraunhofer.de |
| Doping Type | N-type | bloomtechz.com |
| Process | High-temperature furnace diffusion | fraunhofer.deresearchgate.net |
| Advantages | Precise control, uniformity, high throughput | bloomtechz.comresearchgate.net |
Synthesis of Flame Retardant Additives
This compound is a fundamental building block in the synthesis of a wide variety of organophosphorus flame retardants. upl-ltd.com These compounds are added to polymeric materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire. nih.govnih.gov
The primary route involves the reaction of this compound with alcohols or phenols to produce phosphate esters. wikipedia.orgnih.govsciencemadness.org Prominent examples of flame retardants derived from this compound include triaryl phosphates like triphenyl phosphate and tricresyl phosphate. google.comsolvay.com These additives are widely used in plastics, textiles, and other flammable materials to enhance their fire safety. nih.gov The phosphorus-based flame retardants can act in both the gas and condensed phases during combustion, often promoting the formation of a protective char layer that insulates the underlying material from the heat source. nih.govnih.gov
Production of Plasticizers
In addition to their flame-retardant properties, many phosphate esters derived from this compound also function as effective plasticizers. upl-ltd.comgoogle.com Plasticizers are additives that increase the flexibility and durability of materials, particularly plastics like polyvinyl chloride (PVC). wikipedia.orgnih.gov
The synthesis of these plasticizers, such as triethyl phosphate and tributyl phosphate, involves the esterification of this compound with the corresponding alcohols. nih.gov These phosphate ester plasticizers offer a dual benefit of improving the workability of the plastic while also imparting flame retardancy, a valuable combination in many industrial applications. nih.gov
Synthesis of Advanced Polymeric Materials and Additives
The utility of this compound extends to the synthesis of various advanced polymeric materials and additives. It serves as a reagent in polymerization reactions and for modifying the properties of existing polymers. For instance, it can be used as a cross-linking agent for materials like starch. Its ability to react with hydroxyl groups makes it a useful tool for creating new polymer architectures and for introducing phosphorus-containing functionalities to enhance properties such as thermal stability and flame resistance. upl-ltd.com
Optical Fiber Raw Material
In the manufacturing of high-purity optical fibers, this compound serves as a crucial raw material. upl-ltd.comchemicalbook.combloomtechz.com It is used as a precursor to introduce phosphorus pentoxide (P2O5) into the silica (B1680970) glass matrix of the fiber core. bloomtechz.com This process, typically Modified Chemical Vapor Deposition (MCVD), involves vaporizing this compound and reacting it with other chemicals at high temperatures. bloomtechz.com
The addition of phosphorus modifies the refractive index of the silica, which is essential for guiding light signals effectively through the fiber. bloomtechz.com Furthermore, the use of this compound can help to lower the processing temperature of the glass, which can reduce thermal stress and defects in the final optical fiber, contributing to the production of high-quality fibers for telecommunications. bloomtechz.com
Catalysis and Industrial Processes
This compound (POCl₃), a versatile inorganic compound, plays a significant role in various industrial and synthetic chemical processes. byjus.com Its utility extends from acting as a potent reagent and catalyst in organic synthesis to being a key component in specialized extraction techniques. byjus.comnih.gov
Role as a Catalyst in Organic Synthesis
This compound is widely employed as a reagent and catalyst in a multitude of organic reactions, primarily leveraging its capacity as a powerful chlorinating and dehydrating agent. fiveable.meresearchgate.net While often consumed in the reaction, its ability to facilitate transformations and enable catalytic cycles in certain processes makes it indispensable in synthetic chemistry.
Key applications of POCl₃ in this context include:
Dehydration Reactions: POCl₃ is exceptionally effective in dehydration reactions, such as the conversion of primary amides to nitriles and the elimination of alcohols to form alkenes. byjus.commasterorganicchemistry.com In the latter, POCl₃, often in the presence of a base like pyridine (B92270), converts the hydroxyl group of an alcohol into a superior leaving group (-OPOCl₂), facilitating an E2 elimination mechanism. chemistrysteps.com This method is advantageous as it often proceeds under mild conditions and prevents the carbocation rearrangements that can occur with strong acid catalysts. masterorganicchemistry.comchemistrysteps.com
Vilsmeier-Haack Reaction: In combination with a substituted formamide (B127407) like N,N-dimethylformamide (DMF), POCl₃ forms the Vilsmeier reagent (a chloroiminium salt). This electrophilic species is central to the Vilsmeier-Haack reaction, which is used to introduce a formyl group onto electron-rich aromatic rings.
Bischler-Napieralski Reaction: This reaction involves the cyclization of β-arylethylamides to produce dihydroisoquinolines, a core structure in many alkaloids. POCl₃ acts as the dehydrating and cyclizing agent, facilitating the intramolecular electrophilic substitution. byjus.comwikipedia.org
Ester and Amide Synthesis: POCl₃ serves as an efficient coupling reagent for the synthesis of esters, amides, and peptides. rsc.org In conjunction with a base and sometimes a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), it activates carboxylic acids, enabling their reaction with alcohols or amines under mild conditions. rsc.orgrsc.org
The following table summarizes key catalytic and reagent-based applications of POCl₃ in organic synthesis.
| Reaction Type | Substrate | Product | Role of POCl₃ |
| Dehydration (Elimination) | Alcohols | Alkenes | Converts hydroxyl into a good leaving group. masterorganicchemistry.comchemistrysteps.com |
| Dehydration | Primary Amides | Nitriles | Dehydrating agent. byjus.comwikipedia.org |
| Vilsmeier-Haack Formylation | Electron-rich arenes | Aryl aldehydes | Forms the electrophilic Vilsmeier reagent with DMF. |
| Bischler-Napieralski Reaction | β-Arylethylamides | Dihydroisoquinolines | Dehydrating and cyclizing agent. wikipedia.org |
| Esterification | Carboxylic acids, Alcohols | Esters | Coupling reagent to activate the carboxylic acid. rsc.org |
| Amidation | Carboxylic acids, Amines | Amides | Coupling reagent to activate the carboxylic acid. rsc.org |
Phase-Transfer Catalysis in POCl₃ Reactions
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. operachem.com This methodology is particularly useful for reactions involving POCl₃, which is sensitive to hydrolysis. wikipedia.org The use of PTC can enhance reaction rates and selectivity. researchgate.net
In the context of POCl₃ chemistry, PTC is notably applied in phosphorylation reactions. researchgate.net For instance, the phosphorylation of phenolic compounds can be efficiently achieved using POCl₃ in a two-phase system. researchgate.net The phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the phenoxide ion from the aqueous phase to the organic phase where it can react with the POCl₃. operachem.com This approach circumvents the challenges of low solubility and competing hydrolysis of POCl₃ in the aqueous phase. researchgate.net
The general mechanism of phase-transfer catalysis involves the catalyst (Q⁺X⁻) exchanging its counter-ion with the reacting anion in the aqueous phase. This new, more lipophilic salt (Q⁺[Nu⁻]) can then migrate into the organic phase to react.
Mechanism Steps in PTC:
An anion (e.g., a phenoxide) is present in an aqueous phase.
A phase-transfer catalyst (e.g., a quaternary phosphonium salt) solubilized in the organic phase transfers the anion into the organic phase. operachem.com
The anion, now in the organic phase, reacts with the substrate (e.g., POCl₃). researchgate.net
The catalyst returns to the aqueous phase to repeat the cycle.
This technique has been successfully used for the selective phosphorylation of various compounds under mild conditions. researchgate.netepa.gov
Application in Uranium Ore Extraction
Phosphate rock, the primary source of phosphorus for fertilizers, contains low but significant concentrations of uranium, typically ranging from 50 to 200 parts per million (ppm). iaea.orggct.com.tn During the production of wet-process phosphoric acid (WPA) from phosphate ore using sulfuric acid, a majority of the uranium (over 90%) is solubilized into the acid. osti.gov This makes phosphoric acid a significant secondary source for uranium recovery. iaea.orgresearchgate.net
This compound is not used directly in the extraction of uranium from the phosphoric acid. Instead, it serves as a crucial starting material for the synthesis of organophosphorus compounds that are used as solvent extractants in the recovery process. byjus.comwikipedia.org The most established and commercially successful method for uranium recovery from WPA is solvent extraction. gct.com.tnwise-uranium.org
One of the most effective solvent systems is the "DEPA-TOPO" process, which uses a synergistic mixture of:
Di(2-ethylhexyl) phosphoric acid (DEHPA)
Trioctylphosphine oxide (TOPO)
| Process Step | Description |
| Acid Pre-treatment | The wet-process phosphoric acid is clarified and treated to remove organic matter and to adjust the oxidation state of uranium to U(VI), which is more readily extracted. google.com |
| Solvent Extraction | The treated phosphoric acid is contacted with the organic solvent mixture (e.g., DEHPA-TOPO in kerosene). The uranium selectively transfers from the aqueous acid phase to the organic solvent phase. wise-uranium.org |
| Stripping | The uranium is stripped from the loaded organic solvent back into a clean aqueous phase. This is often achieved using a concentrated phosphoric acid solution containing a reducing agent (like iron) to convert U(VI) back to U(IV), which is less soluble in the organic phase. gct.com.tn |
| Purification & Precipitation | The uranium is further purified and concentrated in a second extraction cycle before being precipitated, typically as ammonium diuranate ("yellowcake"). wise-uranium.org |
While several plants were built to recover uranium from phosphoric acid, their operation has been historically dependent on the market price of uranium. osti.govwise-uranium.org
Environmental and Process Safety Considerations in Phosphorus Oxychloride Chemistry
Green Chemistry Aspects of Phosphorus Oxychloride Production
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound, these principles are being applied to address sustainability challenges, particularly concerning phosphorus resources and process efficiency.
Sustainable Phosphorus Chemistry and Recycling Initiatives
Phosphorus is a finite and non-renewable resource, primarily sourced from phosphate (B84403) rock. incopa.org The European Commission has even added phosphate rock to its list of critical raw materials. incopa.org This has spurred initiatives focused on sustainable phosphorus chemistry, which involves maximizing the efficiency of phosphorus use and promoting recycling to create a more circular economy. hydrophossolutions.comrsc.org A significant portion of mined phosphorus is lost during various stages, from fertilizer production to food consumption. phosphorusfutures.net
Recycling phosphorus from various waste streams, including livestock manure, food waste, and wastewater, is a key strategy to reduce reliance on phosphate rock reserves. hydrophossolutions.com Advanced wastewater treatment processes can recover phosphorus in the form of struvite or calcium phosphate, which can then be reused. hydrophossolutions.com The Sustainable Phosphorus Alliance is one such organization that brings together various stakeholders to develop and implement solutions for phosphorus sustainability challenges. phosphorusalliance.org These initiatives aim to reduce phosphorus losses, recycle it from waste streams, and use it more efficiently in agriculture and industry. phosphorusalliance.org
Challenges in Reagent Sourcing from a Green Chemistry Perspective
The production of this compound traditionally involves reagents that present green chemistry challenges. One of the main industrial methods involves the reaction of phosphorus trichloride (B1173362) with oxygen. solvay.com Another method uses phosphorus trichloride, chlorine, and phosphorus pentoxide. solvay.com The reliance on elemental phosphorus, derived from phosphate rock, is a primary concern due to the finite nature of this resource. rsc.org
The processing of phosphate rock to produce elemental phosphorus is energy-intensive and generates significant waste. rsc.org Furthermore, the use of chlorine in some production routes is a focus for green chemistry improvements, as it serves as an activating agent but does not end up in the final products, necessitating more direct and greener synthetic routes. rsc.org
Utilization of this compound as a By-product
This compound is a versatile chemical intermediate used in the production of a wide range of products, including:
Phosphate esters for flame retardants and plasticizers solvay.comchemicalbook.compcc.eu
Pharmaceuticals solvay.comquora.comquora.com
Herbicides and pesticides quora.comquora.com
Hydraulic fluids quora.com
The demand for these products provides an avenue for the utilization of by-product this compound, contributing to a more sustainable chemical industry.
Hydrolysis Products and Environmental Fate
This compound reacts rapidly with water in a process called hydrolysis. This reaction is a key factor in its environmental impact.
Formation of Phosphoric Acid and Hydrochloric Acid
POCl₃ + 3H₂O → H₃PO₄ + 3HCl chemicalbook.comwikipedia.orgsciencemadness.org
This reaction is vigorous and exothermic, releasing significant heat. pcc.eu The formation of these two strong acids is the primary cause of the corrosive nature of this compound and its immediate environmental effects. inchem.orglanxess.com
Environmental Impact of Hydrolysis Products (e.g., Eutrophication from H₃PO₄)
The hydrolysis products of this compound, phosphoric acid and hydrochloric acid, are the main drivers of its environmental impact.
An accidental release of this compound into the environment will lead to the rapid formation of these acids. lanxess.com The immediate effect is a significant decrease in the pH of the surrounding water or soil due to the acidic nature of the hydrolysis products. solvay.com This acidification can be harmful to aquatic life and other organisms. solvay.comlanxess.com
A significant long-term environmental concern associated with phosphoric acid is eutrophication. pnas.org Eutrophication is the over-enrichment of water bodies with nutrients, primarily phosphorus and nitrogen. knowyourh2o.comresearchgate.net This leads to excessive growth of algae and aquatic plants, a phenomenon known as an algal bloom. pnas.orgknowyourh2o.com When these plants die and decompose, they consume large amounts of dissolved oxygen in the water, creating hypoxic or anoxic (low or no oxygen) conditions. knowyourh2o.com These conditions can lead to fish kills and a significant loss of biodiversity in the aquatic ecosystem. pnas.orgknowyourh2o.com Even low concentrations of phosphate can trigger eutrophication. tnasc.com
The hydrochloric acid formed during hydrolysis also contributes to the immediate acidity of the affected area, but it is the phosphate from phosphoric acid that poses a more persistent threat through eutrophication.
Advanced Safety Methodologies in Industrial Handling
The handling of this compound in an industrial setting necessitates a robust framework for risk assessment and mitigation due to its highly reactive and corrosive nature. nj.govscribd.com A key methodology employed in the chemical process industry is the Hazard and Operability (HAZOP) study. safetyculture.comntnu.edu A HAZOP study is a systematic examination of a process or operation to identify potential deviations from the design intent, their causes, and their consequences. ntnu.edu For a this compound process, a HAZOP team would analyze parameters like flow, temperature, pressure, and composition, using guide words to brainstorm potential failure scenarios, such as a leak causing a reaction with atmospheric moisture. ntnu.eduicheme.org
Based on such risk assessments, a multi-layered approach to mitigation is implemented, encompassing engineering controls, administrative controls, and personal protective equipment (PPE).
Table 1: Risk Mitigation Strategies for this compound Handling
| Strategy Type | Mitigation Measure | Description | Source(s) |
| Engineering Controls | Enclosed Systems | Handling this compound in completely enclosed systems is the most effective way to reduce exposure. | nj.govinchem.org |
| Ventilation | Local exhaust ventilation should be used at points of potential chemical release to control emissions at the source. | nj.govsandhya-group.com | |
| Material Selection | Storage and piping materials must be resistant to corrosion from both this compound and its acidic hydrolysis products. Suitable materials include stainless steel and galvanized steel, while most other metals are susceptible to corrosion. | saferack.com | |
| Process Control | Automated systems to monitor and control process variables can prevent deviations that might lead to a release. | icheme.org | |
| Administrative Controls | Training | Personnel must be thoroughly trained on the hazards of this compound, proper handling procedures, and emergency response. lanxess.com | lanxess.comscribd.com |
| Restricted Access | Limiting access to storage and processing areas to authorized and trained personnel minimizes the potential for accidental exposure. | solvay.com | |
| Safe Work Practices | Procedures such as keeping containers tightly closed, storing away from incompatible materials (water, alcohols, bases), and avoiding moisture are critical. spectrumchemical.comsandhya-group.comfishersci.com | spectrumchemical.comsandhya-group.comfishersci.com | |
| Personal Protective Equipment (PPE) | Respiratory Protection | For operations not in a closed system, a NIOSH-approved air-purifying respirator or a self-contained breathing apparatus (SCBA) is required, depending on the potential vapor concentration. lanxess.comfishersci.com | lanxess.comfishersci.com |
| Protective Clothing | Impermeable or chemical-resistant suits, gloves (e.g., Neoprene), and boots are necessary to prevent skin contact. nj.govinchem.org | nj.govinchem.org | |
| Eye and Face Protection | Chemical safety goggles and a full-face shield are required where splashing is possible. sandhya-group.comfishersci.com | sandhya-group.comfishersci.com |
Effective emergency response is critical to minimizing the impact of an industrial accident involving this compound. Planning must account for the compound's violent reaction with water and its corrosive and toxic properties. nj.govnoaa.gov
In the event of a spill or leak, the immediate priorities are to ensure personnel safety and contain the material. solvay.comnj.gov This involves evacuating the area of all non-essential personnel and having emergency responders wear appropriate PPE, including SCBAs. nj.govnoaa.gov The leak should be stopped if it is safe to do so. solvay.com A crucial directive in managing this compound spills is to not use water or wet methods for cleanup, as this will exacerbate the situation by generating large quantities of toxic and corrosive hydrogen chloride and phosphoric acid fumes. saferack.comnj.gov Water spray should only be used to cool fire-exposed containers, ensuring the water does not come into contact with the spilled chemical. nj.gov
Cleanup procedures involve containing the spill and then treating the material.
Table 2: this compound Spill Management Protocol
| Phase | Action | Details | Source(s) |
| Initial Response | Evacuation | Evacuate all personnel not wearing protective equipment from the spill area until cleanup is complete. | nj.govsandhya-group.com |
| Isolate Hazard | Keep unnecessary people away; isolate the hazard area and deny entry. Stay upwind of the spill. | noaa.gov | |
| Remove Ignition Sources | Although non-combustible, its reaction can ignite other materials. Remove all ignition sources from the vicinity. | nj.govinchem.org | |
| Containment & Cleanup | Containment | Dike the spill area using absorbent or impervious materials to prevent spreading. | solvay.com |
| Absorption | Absorb the liquid using dry, inert materials such as dry sand, earth, vermiculite, or a similar non-combustible absorbent. | solvay.comnj.govscribd.com | |
| Neutralization | Treat the spilled material with an excess of a neutralizing agent like soda ash (sodium carbonate) or slaked lime. Water can then be added cautiously to the neutralized mixture. inchem.orgsandhya-group.com | inchem.orgsandhya-group.com | |
| Collection & Disposal | Collect the neutralized residue in sealed, properly labeled containers for disposal in accordance with all applicable regulations. | solvay.comsandhya-group.com | |
| Post-Cleanup | Ventilation & Washing | After cleanup is complete, the area should be thoroughly ventilated and washed. | nj.gov |
| Reporting | Report the spill to the appropriate local, state, and federal authorities as required by law. | solvay.com |
The understanding of long-term health effects from occupational exposure to this compound is based on its corrosive properties and the toxicological profiles of its hydrolysis products and related phosphorus compounds. Prolonged or repeated inhalation exposure may lead to chronic respiratory conditions such as bronchitis and pulmonary edema (fluid in the lungs). lanxess.comlanxess.com
Information regarding the carcinogenicity of this compound is limited. According to available data, it has not been tested for its ability to cause cancer in animals and is not classified as a carcinogen by major regulatory agencies. spectrumchemical.comnj.govfishersci.com Similarly, studies on its potential to affect reproduction have not been conducted. nj.gov
Some literature mentions chronic kidney toxicity and osteomyelitis (inflammation of the bone), particularly of the jaw ("phossy jaw"), which is associated with chronic phosphorus poisoning. solvay.comspectrumchemical.com However, other sources suggest that systemic effects are not anticipated because the compound is rapidly hydrolyzed upon first contact with water at the point of entry (e.g., skin, respiratory tract), making it very unlikely that this compound itself would reach distant tissues. solvay.com It is argued that the amount of phosphoric acid produced from typical inhalation exposures is not sufficient to cause the type of chronic phosphorus poisoning associated with these effects. solvay.com
Due to the hazardous nature of the chemical, medical surveillance is recommended for workers with potential for high exposure. This may include baseline and periodic lung and kidney function tests. nj.gov
Future Directions and Grand Challenges in Phosphorus Oxychloride Research
Development of Novel and Greener Synthetic Routes
The industrial production of phosphorus oxychloride has traditionally relied on a few key methods, primarily the direct oxidation of phosphorus trichloride (B1173362) (PCl₃) with oxygen or the reaction of phosphorus pentachloride (PCl₅) with phosphorus pentoxide (P₄O₁₀). wikipedia.orgsolvay.com While effective, these routes present challenges related to the handling of hazardous materials and the generation of by-products.
Comparison of Synthetic Routes for this compound
| Synthetic Route | Reactants | Key Characteristics & By-products | Reference |
|---|---|---|---|
| Traditional: PCl₅ Oxidation | Phosphorus pentachloride (PCl₅), Phosphorus pentoxide (P₄O₁₀) | Established industrial method. 6PCl₅ + P₄O₁₀ → 10POCl₃. | solvay.com |
| Traditional: PCl₃ Chlorination | Phosphorus trichloride (PCl₃), Chlorine (Cl₂) | Involves the in-situ generation of PCl₅ from PCl₃ and Cl₂. | solvay.comgoogle.com |
| Greener: Direct PCl₃ Oxidation | Phosphorus trichloride (PCl₃), Oxygen (O₂) | Milder reaction conditions, higher yield, and no by-products (2PCl₃ + O₂ → 2POCl₃). Amenable to continuous processing. | google.comgoogle.comsolvay.com |
| Alternative: Reaction with Oxalic Acid | Phosphorus pentachloride (PCl₅), Oxalic acid ((COOH)₂) | Produces gaseous by-products: PCl₅ + (COOH)₂ → POCl₃ + CO + CO₂ + 2HCl. | wikipedia.org |
| Alternative: From Salt and P₄O₁₀ | Sodium chloride (NaCl), Phosphorus pentoxide (P₄O₁₀) | Requires high temperatures (at least 250°C) and rigorous drying of reagents to prevent side reactions. | youtube.com |
Exploration of Untapped Reactivity Profiles
This compound is a highly versatile reagent, widely recognized for its role in chlorination, dehydration, cyclization, and phosphorylation reactions, such as the Vilsmeier-Haack reaction. researchgate.netpcc.eu It is fundamental in the synthesis of phosphate (B84403) esters from alcohols and phenols, which have broad industrial applications. wikipedia.orgpcc.eu However, its full reactive potential remains an active area of investigation.
Future research aims to uncover and exploit novel reactivity patterns. This includes its use as a catalyst or promoter in new types of organic transformations. For instance, its ability to act as a Lewis base allows it to form adducts with various Lewis acids like titanium tetrachloride, opening possibilities for new catalytic systems. wikipedia.org Researchers are also exploring its application in the synthesis of complex molecules and materials with unique properties. Recent studies have demonstrated its use in creating novel fluorescent probes for detecting specific analytes, where the POCl₃-mediated reaction is a key step in constructing the sensor molecule. mdpi.com Furthermore, it is a crucial reagent for phosphorylating protected nucleotides and oligonucleotides under mild conditions, a technique vital in biochemical research. nih.gov
Established vs. Emerging Reactivity of this compound
| Reactivity Profile | Description | Example Application | Reference |
|---|---|---|---|
| Established: Phosphorylation | Reacts with alcohols and phenols to form phosphate esters. | Synthesis of flame retardants (e.g., tricresyl phosphate) and plasticizers. | google.comwikipedia.org |
| Established: Chlorination | Used as a chlorinating agent in organic synthesis. | Conversion of carboxylic acids to acid chlorides. | researchgate.netlanxess.com |
| Established: Vilsmeier-Haack Reaction | A key reagent, often with dimethylformamide (DMF), for formylating activated aromatic compounds. | Synthesis of aromatic aldehydes. | researchgate.net |
| Emerging: Lewis Base Adduct Formation | Forms adducts with Lewis acids (e.g., TiCl₄), potentially altering reactivity for catalysis. | Catalyst systems for specialized organic reactions. | wikipedia.org |
| Emerging: Synthesis of Complex Heterocycles | Acts as a cyclizing and dehydrating agent in multi-step syntheses. | Preparation of novel drug scaffolds and functional materials. | researchgate.net |
| Emerging: Mild Phosphorylation of Biomolecules | Phosphorylates protected nucleotides and oligonucleotides at the 3'-hydroxyl group. | Synthesis of custom DNA and RNA fragments for research. | nih.gov |
Integration with Flow Chemistry and Continuous Manufacturing Technologies
The shift from batch to continuous manufacturing represents a significant paradigm change in the chemical industry, driven by the need for safer, more efficient, and more consistent production. This compound synthesis, which often involves highly exothermic reactions, is an ideal candidate for this technological integration.
Continuous flow reactors offer superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of runaway reactions. google.com Patents describe continuous processes where phosphorus trichloride and oxygen are introduced into a circulating liquid body of this compound, maintaining optimal concentrations and temperatures to ensure a steady production rate and high purity. google.comgoogle.com This approach not only enhances safety but also increases throughput and reduces waste. google.comresearchgate.net Future work will focus on optimizing these continuous systems, potentially integrating real-time monitoring and automated control loops. Furthermore, the use of POCl₃ as a reagent in the continuous manufacturing of downstream products, such as pharmaceuticals and specialty chemicals, is a growing area of interest, promising to streamline multi-step synthetic sequences.
Comparison of Batch vs. Continuous POCl₃ Production
| Parameter | Batch Process | Continuous Flow Process | Reference |
|---|---|---|---|
| Reaction Time | Long batch times (e.g., 60-80 hours reported in older methods). | Significantly reduced residence time; continuous output. | google.com |
| Temperature Control | Difficult to manage, potential for hot spots and runaway reactions. | Excellent heat exchange and precise temperature control (e.g., 20-60°C). | google.com |
| Process Control | Variable, requires adjustments throughout the batch. | Steady-state operation, leading to higher consistency and product quality. | google.comgoogle.com |
| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Improved safety due to smaller reactor volumes and better control over exothermic reactions. | google.com |
| Productivity | Limited by batch size and cycle time. | Higher throughput and potential for easier scale-up. | researchgate.net |
Computational Design of this compound-Mediated Transformations
Computational chemistry and molecular modeling are becoming indispensable tools for modern chemical research. For this compound, these methods offer a pathway to fundamentally understand its reactivity and to rationally design new transformations.
By using techniques like Density Functional Theory (DFT), researchers can model reaction mechanisms involving POCl₃ at the atomic level. This allows for the calculation of transition state energies, which can explain observed reaction outcomes and predict the feasibility of new, untested reactions. For example, computational studies can elucidate the precise nature of the strong P=O bond and the weaker P-Cl bonds, which governs its reactivity. wikipedia.org A grand challenge is to use these in silico tools to design novel catalysts or reaction conditions that steer POCl₃ towards a desired, highly selective transformation, thereby minimizing by-product formation. This computational-first approach can accelerate the discovery process, reducing the need for extensive, time-consuming laboratory experimentation and providing deeper insights into the factors that control chemical reactivity.
Potential Applications of Computational Chemistry in POCl₃ Research
| Computational Method | Application | Potential Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms (e.g., for phosphorylation or chlorination). | Understanding transition states and intermediates, leading to optimized reaction conditions. |
| Molecular Dynamics (MD) | Simulating the behavior of POCl₃ in different solvents or in the presence of catalysts. | Predicting solvent effects and designing more effective reaction media. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling POCl₃ reactions in complex environments, such as enzyme active sites. | Designing novel biocatalytic processes or understanding toxicology. |
| In Silico Screening | Virtually screening for new substrates or catalysts for POCl₃-mediated reactions. | Accelerating the discovery of new synthetic applications for POCl₃. |
Strategies for Minimizing Environmental Footprint and Maximizing Resource Efficiency
The environmental impact of this compound is a significant concern, primarily due to its high reactivity with water. Upon contact with moisture, it rapidly hydrolyzes to form corrosive fumes of hydrochloric acid and phosphoric acid. wikipedia.orgpcc.eunoaa.gov This necessitates stringent handling procedures and robust environmental controls, such as scrubbing systems to neutralize acidic vapors. nj.govresearchgate.net
Future strategies must focus on a holistic, "cradle-to-grave" approach to resource management. researchgate.net This begins with improving the efficiency of its synthesis and use, as higher reaction yields directly translate to less waste. The integration of continuous manufacturing is a key step in this direction. google.com Beyond the immediate process, there is a grand challenge related to the management of phosphorus as a finite and non-renewable resource. researchgate.net While POCl₃ itself is consumed in reactions, the broader phosphorus cycle is inefficient, with significant losses occurring in agriculture and industry. researchgate.net Research into phosphorus recycling and recovery from waste streams, although not directly from POCl₃, is crucial for long-term sustainability. Developing a circular economy for phosphorus, where waste is viewed as a resource, will be essential to ensure the continued availability of this critical element for future generations. researchgate.net
Environmental Challenges and Mitigation Strategies for POCl₃
| Environmental Challenge | Cause | Mitigation Strategy | Reference |
|---|---|---|---|
| Air Pollution | Fumes in moist air due to rapid hydrolysis, releasing HCl and phosphoric acid. | Handling in closed systems; use of scrubbers with alkaline solutions to neutralize acidic vapors. | nj.govwikipedia.orgresearchgate.net |
| Water Contamination | Accidental spills lead to rapid hydrolysis, causing a significant shift in the pH of water bodies. | Containment measures for storage and transport; neutralization of spills; wastewater treatment. | solvay.comlanxess.com |
| Resource Depletion | Phosphorus is a finite, non-renewable resource essential for many applications. | Improving reaction efficiency; developing a circular economy for phosphorus; research into P-recycling from various waste streams. | researchgate.net |
| Process Inefficiency | Generation of by-products and unreacted starting materials in traditional batch syntheses. | Adoption of greener synthetic routes and continuous manufacturing to improve yields and reduce waste. | google.comgoogle.combme.hu |
Q & A
Q. What are the critical safety considerations when handling phosphorus oxychloride in laboratory settings?
this compound (POCl₃) is highly corrosive, reactive with water/moisture, and poses inhalation hazards. Key safety measures include:
- Storage : Use airtight containers under nitrogen in cool, ventilated areas to prevent hydrolysis .
- Personal Protective Equipment (PPE) : Neoprene gloves, tightly sealed goggles, and acid-resistant lab coats are mandatory. Safety protocols should align with EN 166 (EU) or NIOSH (US) standards .
- Decontamination : Immediate washing with soap/water for skin contact and emergency eye rinsing stations for ocular exposure .
- Ventilation : Use fume hoods to mitigate vapor exposure, as POCl₃ releases HCl and phosphoric acid upon hydrolysis .
Q. How should researchers design experiments to minimize risks during reactions involving this compound?
- Reaction Setup : Employ moisture-free conditions (e.g., anhydrous solvents, Schlenk lines) to prevent violent hydrolysis .
- Neutralization Protocols : Post-reaction, quench excess POCl₃ with ammonia or sodium bicarbonate to neutralize acidic byproducts .
- Exposure Monitoring : Use real-time gas detectors for HCl vapors (a hydrolysis product) to ensure workplace concentrations remain below 0.48 ppm (WHO guidelines) .
Advanced Research Questions
Q. What methodologies are recommended for analyzing reaction mechanisms of this compound in esterification or phosphorylation?
- Kinetic Studies : Use in situ FTIR or NMR to track intermediates like metaphosphoric acid (HPO₃) during ester formation .
- Isotopic Labeling : Incorporate ³¹P NMR to trace phosphorus pathways in cross-linking reactions (e.g., starch modification) .
- Computational Modeling : DFT calculations can predict transition states in POCl₃-mediated reactions, aiding mechanistic validation .
Q. How can conflicting data on this compound’s acute toxicity be reconciled for lab safety protocols?
Discrepancies arise from variability in animal models (e.g., rats vs. guinea pigs) and exposure conditions. Methodological approaches include:
- Dose-Response Analysis : Compare LC₅₀ values across studies (e.g., 48.4 ppm for rats vs. 104.3 ppm for PCl₃ in 4-h exposures) to identify species-specific sensitivities .
- Uncertainty Factors : Apply an intraspecies factor of 3 when extrapolating animal data to humans, as mucosal irritation is a threshold effect .
- Human Data Gaps : Prioritize studies quantifying pulmonary edema thresholds using in vitro lung-on-a-chip models .
Q. What strategies optimize the use of this compound as a cross-linking agent in starch modification?
- Reaction Optimization : Vary POCl₃ concentration (0.1–1% w/w starch) and pH (8–10) to control phosphate bridge density, verified via iodine binding assays .
- Product Characterization : Use SEC-MALS (size-exclusion chromatography with multi-angle light scattering) to measure molecular weight distribution of cross-linked starch .
- Purity Validation : Conduct ICP-MS to quantify residual phosphorus content, ensuring compliance with food/additive safety standards .
Methodological Challenges & Data Interpretation
Q. How should researchers address inconsistencies in reported thermodynamic properties of this compound?
- Source Validation : Cross-reference NIST Chemistry WebBook data (e.g., ΔrH° = −325 kJ/mol for hydrolysis) with peer-reviewed studies to resolve outliers .
- Experimental Replication : Reproduce vapor pressure measurements (e.g., 100 mmHg at 27°C) using calibrated manometers under controlled humidity .
Q. What techniques are effective for detecting trace this compound degradation products in reaction mixtures?
- Chromatographic Methods : Use ion chromatography with conductivity detection to quantify chloride ions from hydrolysis .
- Mass Spectrometry : HRMS (High-Resolution MS) identifies low-abundance phosphoric acid derivatives .
Literature Review & Knowledge Gaps
Q. How can systematic reviews identify research gaps in this compound applications?
- Database Searches : Use Boolean operators in Google Scholar (e.g., "this compound AND (synthesis OR mechanism)") filtered to post-2010 studies .
- Citation Mining : Analyze reference lists of seminal papers (e.g., starch cross-linking studies) to map interdisciplinary trends .
- Toxicity Data Gaps : Prioritize studies on chronic kidney effects and reproductive toxicity, which are underrepresented .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
